molecular formula C19H10O B146296 6H-benzo[cd]pyren-6-one CAS No. 3074-00-8

6H-benzo[cd]pyren-6-one

Cat. No. B146296
CAS RN: 3074-00-8
M. Wt: 254.3 g/mol
InChI Key: CLIKSBRDCNSYNO-UHFFFAOYSA-N
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Description

6H-benzo[cd]pyren-6-one, also known as benzo[cd]pyren-6-one, is a heterocyclic compound that is widely used in scientific research applications. It is an aromatic hydrocarbon and a polycyclic aromatic hydrocarbon (PAH) that is formed through the condensation of two benzene rings. Benzo[cd]pyren-6-one is a member of the benzo[a]pyrene family and is commonly used in laboratory experiments due to its unique properties.

Scientific Research Applications

Synthesis and Molecular Imaging

6H-benzo[cd]pyren-6-one, also known as 'Olympicene', is a significant non-Kekulé fragment of graphene. Recent advances have led to the development of new synthetic methods for this compound and related ketones. These advancements include the first-time isolation of the unstable alcohol 6H-benzo[cd]pyren-6-ol. The molecular imaging of these compounds has been achieved using scanning tunnelling microscopy (STM) and non-contact atomic force microscopy (NC-AFM), allowing for detailed characterization of this compound and its derivatives (Mistry et al., 2015).

Photochemical Reactions

This compound exhibits interesting photochemical properties. For instance, its fluorescence in organic solutions increases upon light irradiation. This phenomenon has been investigated under various conditions, revealing insights into the mechanism behind fluorescence enhancement. These studies have implications for understanding the photochemical behavior of polycyclic aromatic ketones (Ohshima et al., 2008).

Phosphorescence Characteristics

Research into the phosphorescence of large polycyclic aromatic ketones, including 6H-benzo[cd]-pyren-6-one, has provided valuable information on their excited triplet states. This research aids in understanding the electronic properties of such compounds, which is crucial for various applications in materials science and photophysics (Ohshima et al., 2001).

Safety and Hazards

6H-benzo[cd]pyren-6-one is a potentially carcinogenic substance . When heated to decomposition, it emits acrid smoke and irritating vapors . It’s recommended to avoid dust formation and breathing vapors, mist, or gas .

Biochemical Analysis

Biochemical Properties

6H-benzo[cd]pyren-6-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with the aryl hydrocarbon receptor (AhR), which is involved in the oxidative stress and inflammation response pathways . This interaction leads to the activation of interleukin 6 (IL6) production and suppression of nitric oxide-induced apoptosis in vascular smooth muscle cells . Additionally, this compound can induce developmental and cardiovascular toxicity through an AhR-dependent mechanism .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In vascular endothelial cells and vascular smooth muscle cells, it contributes to the dysfunctions that lead to cardiovascular diseases . The compound influences cell function by activating the AhR signaling pathway, which results in oxidative stress, inflammation, and genetic toxicity . In zebrafish embryos, this compound has been observed to reduce heart rate and blood flow, indicating its impact on cardiovascular development .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the AhR, leading to the activation of downstream signaling pathways . This activation results in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, contributing to oxidative stress and inflammation . The compound also affects gene expression by modulating the activity of transcription factors involved in the AhR signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is known to undergo photodegradation when exposed to light, which can affect its long-term stability and activity . Long-term exposure to this compound has been shown to result in sustained oxidative stress and inflammation in cellular models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces developmental and cardiovascular toxicity in zebrafish embryos . Higher doses of this compound can lead to more severe toxic effects, including increased oxidative stress, inflammation, and genetic toxicity . These dose-dependent effects highlight the importance of understanding the threshold and toxic levels of the compound in various biological systems.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which convert it into reactive metabolites that can bind to DNA and proteins, leading to genetic toxicity . These metabolic processes contribute to the compound’s carcinogenic potential and its impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, where it can exert its toxic effects . The distribution of this compound within the body is influenced by its interactions with cellular transport mechanisms and binding proteins .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is known to localize in the nucleus, where it interacts with the AhR and modulates gene expression . Additionally, this compound can accumulate in the endoplasmic reticulum and mitochondria, contributing to oxidative stress and cellular dysfunction . The targeting signals and post-translational modifications of this compound play a crucial role in its subcellular localization and activity .

properties

IUPAC Name

pentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),6,8(17),9,11(16),12,14-nonaen-19-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10O/c20-19-14-5-1-3-11-7-9-13-10-8-12-4-2-6-15(19)17(12)18(13)16(11)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIKSBRDCNSYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C4=CC=CC5=C4C3=C(C=C2)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184759
Record name 6H-Benzo(cd)pyren-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3074-00-8
Record name 6H-Benzo[cd]pyren-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3074-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthanthrone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3074-00-8
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Record name 6H-Benzo(cd)pyren-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPHTHANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9WAZ0827H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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